(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Nucleoside-Based Terminology
The molecule is structurally analogous to tubercidin , a naturally occurring 7-deazapurine nucleoside antibiotic. By this convention, it may be termed a 6-amino-4-methoxy-8-aza-7-deazapurine ribonucleoside , emphasizing its relationship to modified purine nucleosides. The "8-aza" designation indicates the replacement of a carbon atom with nitrogen at position 8 of the purine skeleton, while "7-deaza" denotes the absence of nitrogen at position 7.
Functional Group Prioritization
Some literature emphasizes the pyrazolo[3,4-d]pyrimidine system, leading to names such as 1-(β-D-ribofuranosyl)-4-methoxy-6-aminopyrazolo[3,4-d]pyrimidine . This format highlights the glycosidic bond between the heterocycle and the sugar moiety.
Trivial and Historical Names
Early synthetic studies refer to related compounds as "pyrazolopyrimidine nucleosides" or "7-deazapurine analogues" , reflecting their structural kinship with bioactive nucleosides like formycin and sangivamycin.
Registry Numbers and Database Identifiers
As of May 2025, this compound has not been assigned a CAS Registry Number or a PubChem CID in publicly accessible databases. However, structurally related analogues provide insight into its potential classification:
The absence of a unique identifier suggests that the compound remains under active investigation, likely synthesized in specialized studies focusing on nucleoside analogues. Its structural features align with derivatives described in synthetic routes involving glycosylation of pyrazolo[3,4-d]pyrimidine precursors under Vorbrüggen or Hilbert-Johnson conditions.
Propriétés
Formule moléculaire |
C11H15N5O5 |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-4-2-13-16(8(4)14-11(12)15-9)10-7(19)6(18)5(3-17)21-10/h2,5-7,10,17-19H,3H2,1H3,(H2,12,14,15)/t5-,6-,7-,10-/m1/s1 |
Clé InChI |
OTGAOSCWXAHXOA-DAGMQNCNSA-N |
SMILES isomérique |
COC1=NC(=NC2=C1C=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
COC1=NC(=NC2=C1C=NN2C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Méthodes De Préparation
Protection of Hydroxyl Groups
The 2',3',5'-hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions. Reaction of the sugar with TBDMS-Cl and imidazole in DMF at 0°C yields the fully protected derivative.
Glycosylation Reaction
The glycosylation employs a Vorbrüggen-type reaction, where the protected sugar is activated with trimethylsilyl triflate (TMSOTf) in acetonitrile. The pyrazolopyrimidine base (3 ) is then coupled at 80°C for 24 hours, achieving β-anomeric selectivity (>95%).
Optimized Parameters
-
Activator : TMSOTf (1.2 equiv), CH₃CN, anhydrous conditions.
-
Temperature : 80°C, 24 hours.
Deprotection and Functionalization
Removal of Silyl Protecting Groups
The TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF, selectively exposing the 5'-hydroxymethyl group. This step proceeds quantitatively at room temperature within 2 hours.
Regioselective Amination
The 6-position of the pyrazolopyrimidine is aminated using ammonium hydroxide in a sealed vessel at 120°C for 48 hours. This replaces the 6-methoxy group with an amino group while retaining the 4-methoxy substituent.
Reaction Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern approaches utilize continuous flow reactors to enhance reproducibility and reduce reaction times. Microwave-assisted glycosylation (100°C, 10 minutes) achieves comparable yields (88%) to traditional methods while minimizing thermal degradation.
Crystallization and Purification
The final compound is purified via recrystallization from ethanol/water (7:3 v/v), yielding needle-shaped crystals. X-ray diffraction confirms the (2R,3R,4S,5R) configuration and hydrogen-bonding network.
Crystallographic Data
Analytical Characterization
Spectroscopic Validation
Stability Studies
The compound remains stable under accelerated conditions (40°C/75% RH) for 6 months, with <0.5% degradation observed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Glycosylation Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional | TMSOTf | 78 | 98 | Moderate |
| Microwave-Assisted | TMSOTf | 88 | 99 | High |
| Flow Chemistry | BF₃·OEt₂ | 82 | 97 | High |
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En biologie, le noyau pyrazolo[3,4-d]pyrimidine du composé est intéressant en raison de son activité biologique potentielle. Il peut être utilisé dans l'étude de l'inhibition enzymatique, de la liaison aux récepteurs et d'autres processus biochimiques.
Médecine
En médecine, ce composé peut servir de composé de tête pour le développement de nouveaux médicaments. Sa structure est similaire à celle de produits pharmaceutiques connus, ce qui suggère qu'il pourrait avoir un potentiel thérapeutique.
Industrie
Dans l'industrie, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du (2R,3R,4S,5R)-2-(6-Amino-4-méthoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxyméthyl)tétrahydrofuranne-3,4-diol implique son interaction avec des cibles moléculaires spécifiques. Le noyau pyrazolo[3,4-d]pyrimidine peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Cette interaction peut affecter diverses voies biochimiques, ce qui conduit aux effets biologiques observés du composé.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The target compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antiviral Properties
The pyrazolo[3,4-d]pyrimidine scaffold is known for its antiviral activities. Studies have demonstrated that modifications in the structure can enhance antiviral efficacy against viruses such as HIV and HCV. The compound's ability to interfere with viral replication makes it a candidate for further exploration in antiviral drug development .
Neurological Applications
Preliminary studies suggest that compounds similar to (2R,3R,4S,5R)-2-(6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may have neuroprotective effects. These effects are potentially linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Table 1: Summary of Biological Activities
Anticancer Studies
A study conducted on pyrazolo[3,4-d]pyrimidine derivatives revealed that certain modifications enhanced their potency against breast cancer cells. The research indicated that these compounds could inhibit the growth of tumors in vivo when administered at specific dosages .
Antiviral Research
In vitro studies have shown that similar compounds effectively inhibited HCV replication by targeting viral polymerases. The structure of the compound allows for interactions with key viral proteins, suggesting a mechanism for its antiviral action .
Neurological Research
Research focusing on neuroprotective agents highlighted the potential of the target compound to protect neurons from glutamate-induced toxicity. This was observed through cellular assays measuring cell viability and apoptosis markers .
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Bioactivity Comparisons
Key Structural Differences and Implications
Heterocyclic Core Variations: Pyrazolo[3,4-d]pyrimidine (target) vs. Triazolo[4,5-d]pyrimidine (): Incorporates a triazole ring, enhancing π-stacking interactions but reducing metabolic stability .
Substituent Effects: Halogenation: Iodo () and fluoro () substituents improve binding affinity via hydrophobic interactions and halogen bonding . Methoxy vs.
Stereochemistry :
- The (2R,3R,4S,5R) configuration in the target compound ensures optimal alignment with enzymatic active sites, whereas stereochemical variations in analogues (e.g., ) may reduce target specificity .
Bioactivity and Computational Insights
- Similarity Indexing : Tanimoto coefficients (0.5–0.7) suggest moderate structural overlap, correlating with shared bioactivity profiles (e.g., kinase inhibition in and antiviral activity in ) .
- Molecular Networking : Clustering based on MS/MS fragmentation () and Murcko scaffolds () reveals that halogenated analogues (e.g., ) form distinct clusters, reflecting divergent target interactions .
- QSAR Models : The target compound’s methoxy group aligns with favorable ADMET properties predicted for nucleoside analogs, whereas iodo-substituted compounds () may exhibit higher toxicity .
Activité Biologique
The compound (2R,3R,4S,5R)-2-(6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines have garnered attention due to their ability to inhibit various protein kinases involved in cancer progression. They serve as bioisosteres of purines and have shown promising results in both in vitro and in vivo studies against different cancer cell lines. Their structural diversity allows for the optimization of their pharmacological properties.
-
Inhibition of Protein Kinases :
- Pyrazolo[3,4-d]pyrimidines act primarily by inhibiting protein kinases such as Src and epidermal growth factor receptor (EGFR). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.
- For instance, studies have shown that derivatives of this compound can inhibit Src kinase with IC50 values indicating effective inhibition at low concentrations .
-
Induction of Apoptosis :
- The compound has been reported to induce apoptosis in cancer cells. Flow cytometric analyses revealed significant increases in pro-apoptotic markers such as BAX/Bcl-2 ratios upon treatment with pyrazolo[3,4-d]pyrimidine derivatives .
- In particular, certain derivatives were found to arrest the cell cycle at S and G2/M phases, further contributing to their anticancer efficacy .
Antitumor Activity
The antitumor activity of (2R,3R,4S,5R)-2-(6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 2.24 | Src kinase inhibition |
| HCT116 | 9.20 | EGFR inhibition |
| MCF-7 | 1.74 | Induction of apoptosis |
| PC-3 | 3.50 | Cell cycle arrest |
These results indicate that the compound exhibits potent anticancer properties across multiple types of cancer cells.
Case Studies
- Study on Src Kinase Inhibition :
- EGFR Inhibition and Apoptosis :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can regioselectivity be ensured during pyrazolo[3,4-d]pyrimidine formation?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves coupling reactions between halogenated pyrimidine precursors and protected sugar moieties. For example, outlines a multi-step synthesis using alkyl halides in dry acetonitrile, followed by purification via recrystallization. To ensure regioselectivity, reaction conditions (e.g., temperature, solvent polarity) and protecting groups (e.g., benzyl or acetyl groups on the tetrahydrofuran ring) must be optimized. Post-synthesis characterization via -NMR and IR spectroscopy is critical to confirm structural integrity .
Q. How can the purity and stereochemical configuration of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, with thresholds ≥95% for biological studies (as noted in ). Stereochemical validation requires X-ray crystallography: demonstrates orthorhombic crystal systems (space group ) and refinement parameters (, ) to confirm absolute configuration. Alternative methods include circular dichroism (CD) for solution-phase stereochemical analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A eye irritation).
- Ventilation : Use fume hoods to avoid inhalation of dust (Specific Target Organ Toxicity, Respiratory).
- Storage : Cool, dry conditions (< -20°C) in airtight containers to prevent degradation.
Emergency procedures (e.g., skin decontamination with soap/water) are outlined in .
Advanced Research Questions
Q. How does the stereochemistry of the tetrahydrofuran ring influence binding affinity to biological targets?
- Methodological Answer : The - and -hydroxyl groups on the tetrahydrofuran ring mediate hydrogen bonding with enzymes, as observed in crystallographic studies ( ). Computational docking (e.g., AutoDock Vina) combined with mutagenesis assays can identify key residues in target proteins. For example, highlights similar pyrazolo[3,4-d]pyrimidine derivatives acting as kinase inhibitors, where stereochemistry dictates binding pocket compatibility .
Q. How can contradictory data on this compound’s enzymatic inhibition across studies be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:
- Standardize Assays : Use recombinant enzymes with validated activity (e.g., via fluorescence-based assays in ).
- Orthogonal Validation : Compare results across techniques (e.g., surface plasmon resonance for kinetics vs. ITC for thermodynamics).
- Control for Solubility : Pre-treat compounds with DMSO (<0.1% v/v) to avoid aggregation artifacts .
Q. What strategies are effective for studying this compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C, followed by LC-MS/MS to quantify parent compound degradation.
- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways.
- Stability in Biological Matrices : Assess half-life in plasma or serum using protocols similar to those in for toxicokinetic profiling .
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